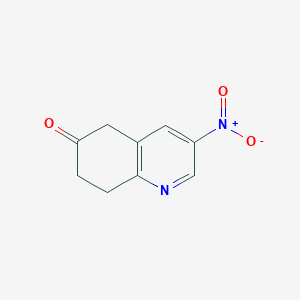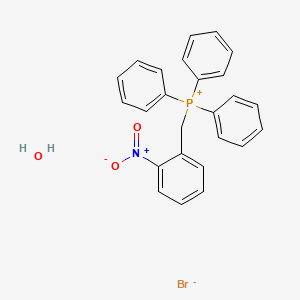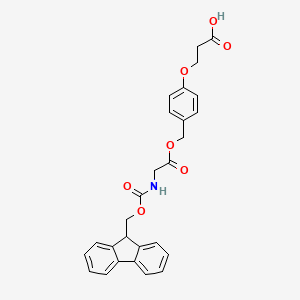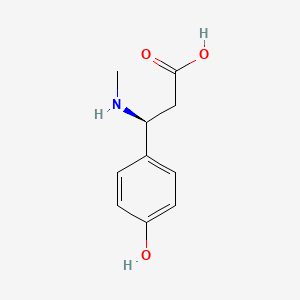
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, or 4-hydroxy-methylaminophenylacetic acid (HMPA), is an important organic compound used in many scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and other biologically active compounds. HMPA is also used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts. In addition, HMPA has been studied for its potential use as a drug for the treatment of various diseases.
Scientific Research Applications
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid has a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, vitamins, and other biologically active compounds. This compound is also used in the synthesis of polymers, dyes, and catalysts, as well as in the production of certain pesticides. Additionally, this compound is used in the synthesis of a variety of other compounds, such as isocyanates, amines, and carboxylic acids.
Mechanism of Action
The mechanism of action of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is not yet fully understood. However, it is known that this compound is a weak acid and can act as a proton donor in the presence of a suitable base. This compound is also known to undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can act as an antioxidant, as well as an anti-inflammatory and anti-cancer agent. Additionally, this compound has been found to have anti-microbial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid in laboratory experiments include its high reactivity, low toxicity, and low cost. Additionally, this compound is relatively easy to synthesize and is readily available. The main limitation of this compound is its low solubility in water, which can limit its use in certain applications.
Future Directions
The potential future directions for (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid research include further investigation of its biochemical and physiological effects, as well as its potential use as a drug for the treatment of various diseases. Additionally, further research into the synthesis of this compound and its potential uses in the synthesis of other compounds may be beneficial. Other potential future directions include further investigation into the mechanism of action of this compound and its potential applications in various industrial processes.
Synthesis Methods
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid can be synthesized using a variety of methods, including reaction of benzaldehyde with methylamine, oxidation of 4-aminophenol, and condensation of p-hydroxybenzaldehyde with methylamine. The most common method for the synthesis of this compound is the reaction of benzaldehyde with methylamine in the presence of a catalyst such as sodium hydroxide. This reaction yields this compound in a yield of up to 92%.
properties
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)-3-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVCRTYWWRBMFA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


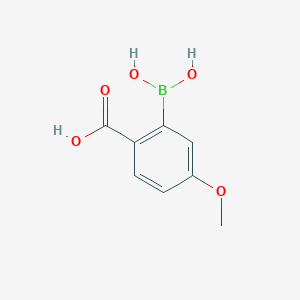
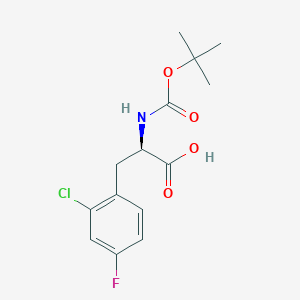

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)



